sec-Butyl-acetoxymethyl-nitrosamine
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Overview
Description
sec-Butyl-acetoxymethyl-nitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound is primarily used in scientific research, particularly in studies related to tumor formation and cancer induction .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl-acetoxymethyl-nitrosamine is typically synthesized through the reaction of nitrosyl chloride or tert-butyl nitrite with acetic anhydride . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, which makes it environmentally friendly .
Industrial Production Methods: This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl-acetoxymethyl-nitrosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products: The major products formed from these reactions include various amines, oxides, and substituted nitrosamines .
Scientific Research Applications
sec-Butyl-acetoxymethyl-nitrosamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other nitrosamines.
Biology: It is studied for its role in inducing mutations and its effects on cellular processes.
Medicine: Research focuses on its carcinogenic properties and its potential use in cancer research.
Industry: It is used in the study of nitrosamine contamination in pharmaceuticals and other products
Mechanism of Action
The mechanism by which sec-Butyl-acetoxymethyl-nitrosamine exerts its effects involves its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer . The primary molecular targets are DNA bases, and the pathways involved include enzymatic α-hydroxylation and subsequent formation of diazonium ions .
Comparison with Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison: sec-Butyl-acetoxymethyl-nitrosamine is unique due to its specific structure, which includes a sec-butyl group and an acetoxymethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and carcinogenic potentials .
Properties
CAS No. |
56986-37-9 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[butan-2-yl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(2)9(8-11)5-12-7(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
QRPHWESBHRCJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(COC(=O)C)N=O |
Origin of Product |
United States |
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